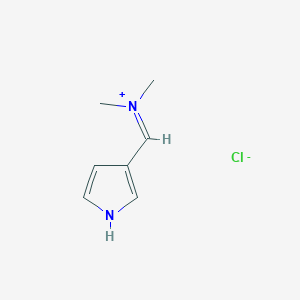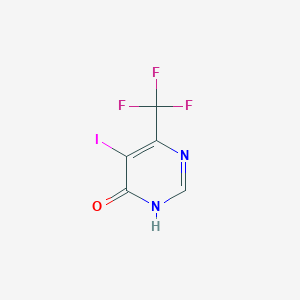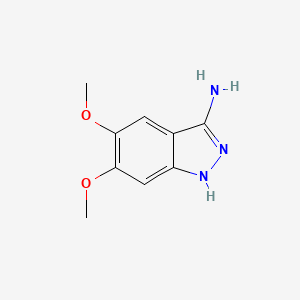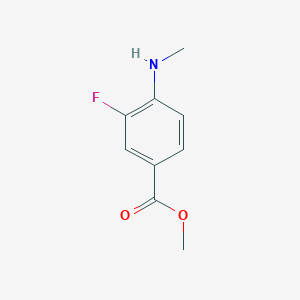
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride
Overview
Description
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring substituted with a dimethylammonium group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the ammonium chloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: These compounds share a similar pyrrole core structure and exhibit biological activities such as α-glucosidase inhibition.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: These derivatives also contain a pyrrole ring and have been studied for their antibacterial and antitubercular properties.
Uniqueness: N-((1H-Pyrrol-3-yl)methylene)-N-methylmethanaminium chloride is unique due to its specific substitution pattern and the presence of the dimethylammonium group. This structural feature may confer distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
dimethyl(1H-pyrrol-3-ylmethylidene)azanium;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h3-6H,1-2H3;1H |
InChI Key |
GEWIRBCVQBHSTL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=CNC=C1)C.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-c]pyridin-2-ylboronic acid](/img/structure/B8772690.png)



![2-[2-chloro-4-(trifluoromethoxy)phenoxy]Ethanol](/img/structure/B8772715.png)
![Methyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B8772719.png)







![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-2-methyl-](/img/structure/B8772784.png)
